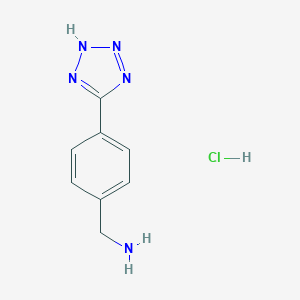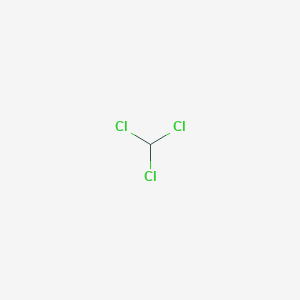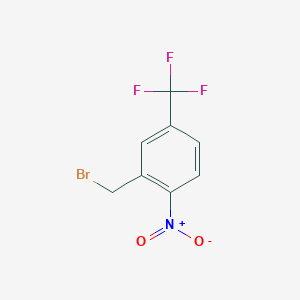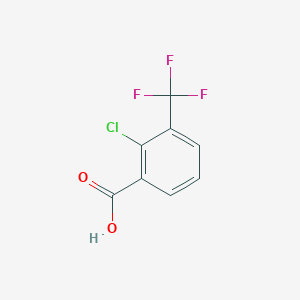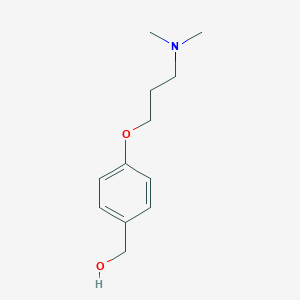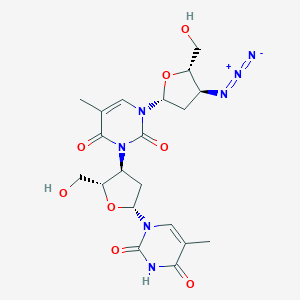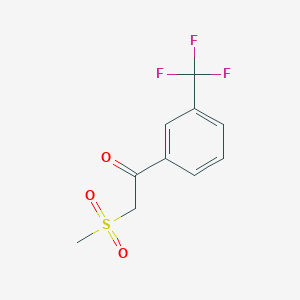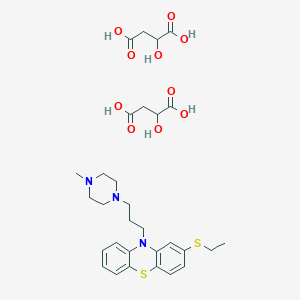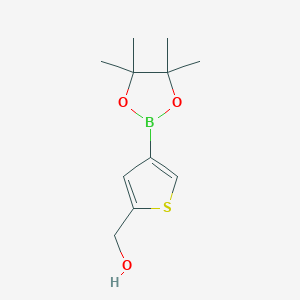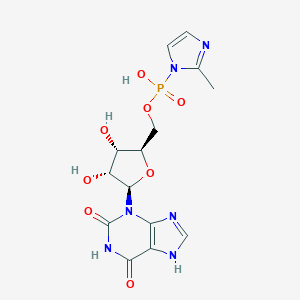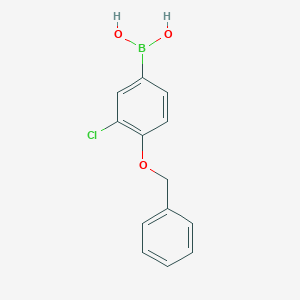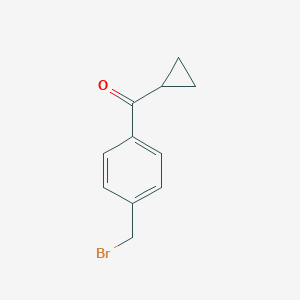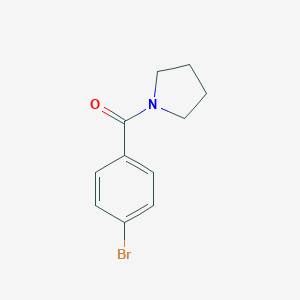
(4-Bromophenyl)(pyrrolidin-1-yl)methanone
概要
説明
4-Bromophenyl)(pyrrolidin-1-yl)methanone, also known as 4-bromo-N-methylpyrrolidin-1-one, is a versatile synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless solid in its pure form and has a melting point of about 79˚C. Its chemical formula is C7H9BrNO. 4-Bromophenyl)(pyrrolidin-1-yl)methanone has been studied extensively in the laboratory for its unique properties and potential uses in various scientific fields.
科学的研究の応用
Synthesis and Characterization in Organotin(IV) Complexes
(4-Bromophenyl)(pyrrolidin-1-yl)methanone has been utilized in the synthesis of new organotin(IV) complexes, which are characterized by various spectroscopic techniques and evaluated for antimicrobial activities. These complexes show potential as drugs due to their better antibacterial activities compared to other derivatives (Singh, Singh, & Bhanuka, 2016).
Structural and Molecular Docking Studies
The compound has been used in the synthesis and characterization of molecular structures, such as certain methanone derivatives. These structures are analyzed through X-ray diffraction, molecular docking, and Hirshfeld surface analysis, offering insights into their potential as anticancer agents (Lakshminarayana et al., 2018).
Crystal Structure and DFT Study
Studies on compounds related to (4-Bromophenyl)(pyrrolidin-1-yl)methanone involve analyzing their crystal structure and performing density functional theory (DFT) calculations. These studies reveal the physicochemical properties of the compounds, which are essential for understanding their potential applications (Huang et al., 2021).
Discovery of Selective Inhibitors with Biological Activity
Research has led to the design and synthesis of selective butyrylcholinesterase inhibitors derived from the structure of (4-Bromophenyl)(pyrrolidin-1-yl)methanone. These compounds exhibit anti-Aβ aggregation activity and potential protective activity against neurotoxicity, suggesting their applicability in treating neurological disorders (Jiang et al., 2019).
Synthesis and Antimicrobial Evaluation
In the realm of antimicrobial research, derivatives of (4-Bromophenyl)(pyrrolidin-1-yl)methanone have been synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Reddy & Reddy, 2016).
特性
IUPAC Name |
(4-bromophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTDUODOHGNXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356111 | |
| Record name | (4-Bromophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(pyrrolidin-1-yl)methanone | |
CAS RN |
5543-27-1 | |
| Record name | (4-Bromophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


